molecular formula C22H23NO2 B1584027 trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate CAS No. 67284-56-4

trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate

Cat. No.: B1584027
CAS No.: 67284-56-4
M. Wt: 333.4 g/mol
InChI Key: OYZITXKNUGHHKV-UHFFFAOYSA-N
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Description

The compound is a derivative of biphenyl compounds, which are organic compounds comprising two phenyl rings . The “4’-Cyano” indicates the presence of a cyano group (-CN) on the 4th carbon of one phenyl ring . The “4-ethylcyclohexanecarboxylate” suggests an ethylcyclohexane carboxylate group attached to the 4th carbon of the other phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4’-Cyano-4-methylbiphenyl are synthesized through various cyanation methods .


Molecular Structure Analysis

The molecular structure would likely consist of two phenyl rings connected by a single bond (biphenyl structure), with additional groups attached to the 4th carbon of each ring .

Scientific Research Applications

  • Synthesis and Pharmaceutical Intermediates

    • Trans-4-(N-acetylamido)cyclohexanol, related to the compound , is a key precursor in synthesizing pharmaceutical intermediates. Its synthesis involves a two-step process starting from p-aminophenol, demonstrating its significance in pharmaceutical compound development (Li Jia-jun, 2012).
  • Polymer Science: Properties of Polyurethanes

    • Isomers of 1,4-cyclohexanediol, which bear similarity to the compound , have been used to study the properties of polyurethanes. This research highlights the influence of cis-trans isomerism on polymer properties, such as melting points and flexibility, which is crucial for material science and engineering (D. Lyman, 1961).
  • Synthesis of Liquid Crystal Displays Intermediates

    • Research on cis-4-Propylcyclohexanol, a compound structurally related to the topic compound, has shown its importance in synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a key intermediate in the manufacture of liquid crystal displays. This application underscores the role of such compounds in advanced material manufacturing (Licheng Wu et al., 2022).
  • Catalysis and Chemical Synthesis

    • cis-1,2-Cyclohexanediol, structurally similar to the compound of interest, has been proven to be an efficient ligand in Cu-catalyzed cross-coupling reactions. Its effectiveness compared to other diols like trans-1,2-cyclohexanediol highlights its potential in catalysis and the synthesis of biologically important compounds (M. S. Kabir et al., 2010).
  • Advanced Polymer Development

    • The development of new cyclic esters containing protected functional groups, derived from cyclohexanone derivatives (related to the topic compound), has been instrumental in the synthesis and polymerization of hydrophilic aliphatic polyesters. This research is pivotal for the creation of new materials with specific properties (M. Trollsås et al., 2000).
  • Liquid Crystals and Dielectric Properties

    • Phenyl 4-Alkylbiphenyl-4′-Carboxylates and Phenyl 4 (4-Alkylphenyl)cyclohexanecarboxylates, similar in structure to the compound , have been synthesized to study their mesomorphic and dielectric properties. Such studies are fundamental in the field of liquid crystal research and electronic material development (L. Karamysheva et al., 1976).

Properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-ethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-2-16-3-9-20(10-4-16)22(24)25-21-13-11-19(12-14-21)18-7-5-17(15-23)6-8-18/h5-8,11-14,16,20H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZITXKNUGHHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886821
Record name Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67284-56-4
Record name Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067284564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4'-cyano[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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